molecular formula C7H11NO2 B2782233 Ethosuximide-d5 CAS No. 1989660-59-4

Ethosuximide-d5

Cat. No.: B2782233
CAS No.: 1989660-59-4
M. Wt: 146.201
InChI Key: HAPOVYFOVVWLRS-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethosuximide-d5 is a deuterium-labeled analog of ethosuximide, a widely used anticonvulsant medication. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ethosuximide, as well as to serve as an internal standard in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethosuximide-d5 typically involves the deuteration of ethosuximide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high purity and yield. The final product is rigorously tested to confirm the extent of deuteration and its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

Ethosuximide-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted this compound compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethosuximide-d5 has a wide range of applications in scientific research:

Mechanism of Action

Ethosuximide-d5, like ethosuximide, exerts its effects by blocking low-voltage-activated T-type calcium channels in neurons. This action reduces the influx of calcium ions, stabilizing neuronal membranes and preventing the hyperexcitability that leads to seizures. The deuterium labeling does not significantly alter the mechanism of action but aids in detailed pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethosuximide-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and quantification in mass spectrometry, making it an invaluable tool in pharmacokinetic and metabolic studies .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Ethosuximide-d5 is a deuterated analog of ethosuximide, an anticonvulsant medication primarily used to treat absence seizures. The introduction of deuterium in this compound is intended to enhance its pharmacokinetic properties and metabolic stability, making it a valuable tool in both clinical and research settings. This article explores the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant clinical studies.

PropertyValue
CAS Number 1989660-59-4
Molecular Formula C7_7H6_6D5_5NO2_2
Molecular Weight 146.20 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 265.3 ± 9.0 °C at 760 mmHg
Flash Point 123.8 ± 18.9 °C

This compound functions primarily by blocking low-voltage activated T-type calcium channels (Cav3.1), which are crucial in the generation of absence seizures. This blockade leads to a decrease in neuronal excitability and a reduction in the frequency of seizure episodes. The deuteration may influence the drug's binding affinity and metabolic pathways, potentially altering its efficacy and side effect profile.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that deuteration can modify absorption, distribution, metabolism, and excretion (ADME) properties compared to its non-deuterated counterpart:

  • Absorption : this compound is absorbed similarly to ethosuximide, with peak plasma concentrations typically occurring within 3 to 7 hours post-administration.
  • Metabolism : The introduction of deuterium may slow down metabolic processes, leading to prolonged action and reduced frequency of dosing.
  • Excretion : Primarily eliminated through renal pathways, the pharmacokinetic alterations due to deuteration can affect dosing regimens.

Efficacy in Absence Seizures

A significant study evaluated the effectiveness of ethosuximide in treating absence seizures among 37 patients with previously untreated conditions. The results indicated:

  • Complete Control : Achieved in 19% (7 patients)
  • Partial Control (90-100%) : Achieved in 49% (18 patients)
  • Overall Control (50-100%) : Observed in 95% (35 patients)

This study highlighted that ethosuximide did not impair cognitive functions but instead improved psychometric performance in some patients .

Comparative Studies

A randomized controlled trial compared ethosuximide with sodium valproate and lamotrigine for the treatment of childhood absence epilepsy. Key findings included:

  • Ethosuximide showed superior efficacy compared to lamotrigine.
  • Minimal adverse effects were reported, reinforcing its tolerability as a first-line treatment option .

Case Study: Efficacy in Neurodegenerative Models

Research involving animal models demonstrated that this compound could improve phenotypes associated with neurodegenerative diseases. In a macaque model of Parkinson’s disease induced by MPTP, administration of this compound at a dose of 150 mg significantly reduced resting tremors by approximately 60% .

Properties

IUPAC Name

3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPOVYFOVVWLRS-WNWXXORZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 4
Ethosuximide-d5
CID 150125154
Ethosuximide-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.